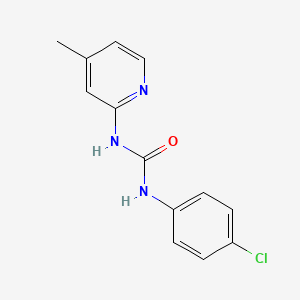
N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This thiourea derivative has been extensively studied for its potential applications in various fields, including neuroprotection, antioxidant therapy, and cancer treatment. In
科学研究应用
N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of interest is neuroprotection, where N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea has been shown to protect against oxidative stress-induced neuronal damage. The compound has also been investigated for its antioxidant properties, which make it a potential candidate for antioxidant therapy in various diseases. Additionally, N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea has been studied for its potential anticancer properties, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
作用机制
The mechanism of action of N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea is complex and involves multiple pathways. The compound acts as a potent scavenger of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes and protects against oxidative stress. Additionally, N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer.
Biochemical and Physiological Effects
N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea has been shown to have various biochemical and physiological effects in different experimental models. In vitro studies have demonstrated that N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea can protect against oxidative stress-induced damage to cells, including neuronal cells, cardiac cells, and liver cells. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In animal models, N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea has been shown to reduce oxidative stress and inflammation in various tissues, including the brain, heart, and liver.
实验室实验的优点和局限性
N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified in high yields. The compound is also highly soluble in water, which makes it easy to prepare solutions for experiments. However, N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea has some limitations, including its potential toxicity at high doses and its limited stability in biological fluids. Therefore, careful dose optimization and storage conditions are necessary to ensure the safety and efficacy of N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea in lab experiments.
未来方向
For N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea research include investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action, developing novel formulations, and conducting clinical trials.
合成方法
The synthesis of N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea involves the reaction of 2-methylphenyl isothiocyanate with 2,2-dimethoxyethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to yield the final product. The synthesis method has been optimized to produce high yields of pure N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea, and the compound has been characterized using various analytical techniques, including NMR, IR, and mass spectrometry.
属性
IUPAC Name |
1-(2,2-dimethoxyethyl)-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-9-6-4-5-7-10(9)14-12(17)13-8-11(15-2)16-3/h4-7,11H,8H2,1-3H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMOEPRXOOMZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B5790434.png)
![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5790441.png)


![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5790465.png)
![6-ethyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5790480.png)
![4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzamide](/img/structure/B5790481.png)
![ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5790484.png)
![2,4-dichloro-N-{4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5790486.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B5790494.png)


![2-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]hydrazinecarboximidamide nitrate](/img/structure/B5790533.png)